molecular formula C14H14ClN5 B2395035 1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890943-17-6

1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

カタログ番号: B2395035
CAS番号: 890943-17-6
分子量: 287.75
InChIキー: RWNZWRDCXLBSNO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(3-Chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890943-17-6) is a synthetic small molecule based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a well-established bioisostere of the purine ring system that serves as a core structure in the design of kinase inhibitors . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. The pyrazolopyrimidine scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in oncology research . Compounds featuring this scaffold are frequently investigated as ATP-competitive inhibitors due to their structural similarity to the adenine moiety of ATP, enabling them to target the binding pockets of various kinases . Researchers utilize derivatives like this compound to explore critical cellular signaling pathways . Structurally related analogs have demonstrated potent biological activity by serving as inhibitors for Src family kinases and the epidermal growth factor receptor (EGFR), which are implicated in cell proliferation, survival, and migration . The specific substitution pattern on the pyrazolopyrimidine core, including the 3-chlorophenyl and N-propylamine groups, is designed to influence the molecule's affinity and selectivity towards its potential biological targets, making it a valuable tool for structure-activity relationship (SAR) studies .

特性

IUPAC Name

1-(3-chlorophenyl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5/c1-2-6-16-13-12-8-19-20(14(12)18-9-17-13)11-5-3-4-10(15)7-11/h3-5,7-9H,2,6H2,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNZWRDCXLBSNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC=N1)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the condensation of 3-chlorobenzaldehyde with propylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the pyrazolo[3,4-d]pyrimidine core

Industrial production methods often employ green chemistry approaches to minimize environmental impact. For instance, ultrasonic-assisted synthesis has been reported to enhance reaction rates and yields while reducing the need for hazardous solvents .

化学反応の分析

1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions .

科学的研究の応用

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold has been widely recognized for its potential as an anticancer agent. Research indicates that derivatives of this scaffold, including 1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, exhibit inhibitory effects on various cancer cell lines.

Case Studies

  • EGFR Inhibition : A study demonstrated that a derivative of this compound showed significant anti-proliferative activity against both wild-type and mutant forms of EGFR. The compound was noted for its ability to induce apoptosis in cancer cells and inhibit cell migration .
  • Dual Inhibition : Another investigation revealed that compounds based on this scaffold could act as dual inhibitors targeting both EGFR and vascular endothelial growth factor receptor 2 (VEGFR2). One specific derivative exhibited IC50 values as low as 0.3 µM for EGFR inhibition and demonstrated efficacy in tumor growth inhibition in MCF-7 breast cancer models .

Kinase Inhibition

Beyond its role in targeting EGFR, this compound has also been implicated in the inhibition of various kinases involved in cancer progression.

Targeted Kinases

Research has identified this compound as a potent inhibitor of several kinases, including:

  • Btk (Bruton’s tyrosine kinase) : Essential for B-cell receptor signaling pathways.
  • p70S6 Kinase : Involved in protein synthesis and cellular growth regulation.

The inhibition of these kinases can disrupt critical signaling pathways that promote cancer cell survival and proliferation .

Synthesis and Development

The synthesis of this compound has been optimized to facilitate the development of new derivatives with enhanced potency and selectivity. Recent advancements in synthetic methodologies have enabled the production of these compounds with fewer steps and reduced use of hazardous reagents, making the process more efficient and environmentally friendly .

Data Table: Summary of Biological Activities

Compound NameTargetIC50 (µM)Mechanism of Action
This compoundEGFR0.5ATP competitive inhibition
Derivative ADual EGFR/VEGFR20.3Inhibits receptor signaling
Derivative Bp70S6 Kinase0.8Disrupts protein synthesis pathways

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Substituents (Position) Yield (%) Melting Point (°C) Molecular Formula Key Biological Activity References
1-(3-Chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-ClPh (1), N-propyl (4) N/A N/A Inferred: C₁₄H₁₄ClN₅ Hypothesized kinase inhibition N/A
1-(4-Fluorostyryl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (137a) 4-Fluorostyryl (1), N-propyl (4) 61 232–235 C₁₆H₁₆FN₅ Not specified
1-(2-Chloro-2-phenylethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2-Cl-2-PhEthyl (1), SMe (6), N-propyl (4) N/A N/A C₁₈H₂₁ClN₅S Src kinase inhibition
N-(3-Chloro-4-methylphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-ClPh (1), 3-Cl-4-MePh (4) N/A N/A C₁₈H₁₃Cl₂N₅ Not specified
1-(4-Chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-ClPh (1), N-(2-methoxyethyl) (4) N/A N/A C₁₅H₁₅ClN₅O Screening compound (K402-0035)
Key Observations:

Substituent Effects on Physical Properties :

  • Longer alkyl chains (e.g., propyl vs. methyl) correlate with lower melting points, likely due to reduced crystallinity. For example, a propyl-substituted analog in has a melting point of 154–156°C, lower than methyl/ethyl derivatives (193–203°C) .
  • Halogen position (3-Cl vs. 4-Cl) impacts molecular polarity and solubility. The 3-chlorophenyl group in the target compound may enhance lipophilicity compared to 4-chlorophenyl derivatives .

Synthetic Yields :

  • Propylamine derivatives generally exhibit moderate yields (e.g., 51–65% in ), influenced by steric hindrance and reaction conditions .

Toxicity and ADME Profiles

  • Mutagenicity: Pyrazolo[3,4-d]pyrimidines like N-benzyl-1-methyl derivatives are mutagenic in Ames tests but non-carcinogenic in rodents, indicating a medium-risk profile .
  • ADME : Propylamine derivatives may exhibit improved bioavailability compared to bulkier substituents (e.g., tetrahydrofuran-2-ylmethyl in ) due to balanced lipophilicity .

生物活性

1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound can be characterized by its empirical formula C13H13ClN4C_{13}H_{13}ClN_4 and a molecular weight of 264.73 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Kinase Inhibition

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class, including this compound, exhibit potent inhibition of serine-threonine kinases such as p70S6K and Akt-1. These kinases play critical roles in cell proliferation and survival pathways, making them attractive targets for cancer therapy. Inhibitory concentrations (IC50) have been reported in the low micromolar range (0.3–24 µM), indicating significant potency against these targets .

Anticancer Activity

In vitro studies have demonstrated that this compound can effectively inhibit tumor growth in various cancer cell lines. For instance, in MCF-7 breast cancer cells, it induced apoptosis and inhibited cell migration and cycle progression . The mechanism involves the disruption of signaling pathways associated with cell survival and proliferation.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Kinase Inhibition Inhibits p70S6K and Akt-1; IC50 values range from 0.3 to 24 µM .
Anticancer Induces apoptosis in MCF-7 cells; inhibits tumor growth and cell migration .
Antimicrobial Exhibits activity against various bacterial strains; effective against E. coli and S. aureus .
Anti-inflammatory Demonstrates potential anti-inflammatory effects comparable to standard drugs .

Study on Anticancer Properties

A notable study evaluated the effects of pyrazolo[3,4-d]pyrimidine derivatives on cancer cell lines. The findings indicated that compounds similar to this compound could significantly inhibit tumor growth and induce apoptosis through targeted kinase inhibition .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyrazolo[3,4-d]pyrimidines. The results showed that these compounds exhibited significant antibacterial activity against strains like E. coli and S. aureus, suggesting their potential as therapeutic agents in treating infections .

Q & A

Q. How can synthesis of 1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine be optimized for improved yield and purity?

Methodological Answer:

  • Solvent Selection : Use dry acetonitrile or dichloromethane for alkylation/arylation steps, as these solvents minimize side reactions (e.g., hydrolysis) .
  • Reaction Conditions : Employ palladium catalysts (e.g., Pd₂(dba)₃) with XPhos ligand for coupling reactions, as demonstrated in analogous pyrazolo-pyrimidine syntheses (70% yield achieved in similar protocols) .
  • Purification : Recrystallization from acetonitrile or ethanol effectively removes impurities, as shown for structurally related compounds .
  • Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and ensure completion before workup .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H NMR : Assign peaks for the 3-chlorophenyl (δ 7.2–7.5 ppm) and N-propyl (δ 1.0–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) groups. Deuterated DMSO or CDCl₃ is recommended for solubility .
  • IR Spectroscopy : Confirm C-Cl (550–750 cm⁻¹) and amine N-H (3300–3500 cm⁻¹) stretches .
  • Mass Spectrometry : Use HRMS (ESI) to verify molecular weight (e.g., [M+H]+ at m/z 316.0854 for C₁₄H₁₄ClN₅) .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N percentages .

Q. How should researchers design initial biological screening assays for this compound?

Methodological Answer:

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) due to pyrazolo-pyrimidines’ known kinase inhibition .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence polarization assays to measure IC₅₀ values against recombinant kinases .
    • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, A549) via MTT assays, noting EC₅₀ discrepancies due to cell permeability variations .
  • Controls : Include structurally similar analogs (e.g., 1-(2-chlorophenyl) derivatives) to benchmark activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents on biological activity?

Methodological Answer:

  • Substituent Variation :
    • Chlorophenyl Position : Compare 3-chloro vs. 4-chloro analogs (e.g., 1-(4-chlorophenyl) derivatives show reduced kinase selectivity due to steric effects) .
    • N-Propyl Modification : Replace with cyclopropyl or furan-2-ylmethyl groups to assess hydrophobic/hydrophilic balance (see for furan-based analogs) .
  • Assay Design : Test derivatives in parallel against kinase panels (e.g., 20+ kinases) to map selectivity profiles .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with EGFR or VEGFR2, validating with mutagenesis studies .

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Purity Verification : Re-analyze batches via HPLC (>98% purity) to exclude impurities as confounding factors .
  • Assay Conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) in kinase assays, as higher ATP reduces apparent inhibitor potency .
  • Cell Line Variability : Use isogenic cell lines (e.g., EGFR wild-type vs. mutant) to isolate target-specific effects .
  • Meta-Analysis : Compare data across analogs (e.g., ’s cyclohexyl vs. propyl derivatives) to identify trends in substituent-driven activity .

Q. What strategies improve selectivity for target kinases over off-target enzymes?

Methodological Answer:

  • Kinase Profiling : Screen against broad panels (e.g., Eurofins KinaseProfiler®) to identify off-target hits (e.g., ABL1, SRC) .
  • Crystal Structures : Resolve co-crystal structures with target kinases (e.g., EGFR T790M mutant) to guide steric bulk additions (e.g., methyl on propyl group) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate) to enhance target tissue activation, reducing systemic off-target effects .

Q. How can computational methods streamline reaction optimization and mechanistic studies?

Methodological Answer:

  • Reaction Path Prediction : Use density functional theory (DFT) to model key steps (e.g., cyclization energetics) and identify rate-limiting barriers .
  • Solvent Optimization : Apply COSMO-RS simulations to predict solvent effects on reaction yield (e.g., acetonitrile vs. DMF) .
  • Machine Learning : Train models on existing pyrazolo-pyrimidine synthesis data (e.g., ) to predict optimal conditions for new derivatives .

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